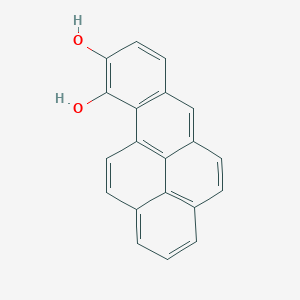

Benzo(a)pyrene-9,10-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

benzo[a]pyrene-9,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-10,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJIZEKULDXYAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(=C(C=C5)O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205926 | |

| Record name | Benzo(a)pyrene, 9,10-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57303-98-7 | |

| Record name | Benzo[a]pyrene-9,10-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57303-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(a)pyrene-9,10-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057303987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrene, 9,10-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZO(A)PYRENE-9,10-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV6Q5APY2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Carcinogenic Mechanism of Benzo(a)pyrene Metabolites

Introduction: Deconstructing a Prototypical Carcinogen

Benzo(a)pyrene (B[a]P), a polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental contaminant produced from the incomplete combustion of organic materials.[1][2] It is notably present in tobacco smoke, automotive exhaust, and charred foods.[1] Classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC), B[a]P itself is not the primary DNA-damaging agent.[1][3] Instead, it functions as a potent procarcinogen, requiring metabolic activation within the body to be converted into its ultimate carcinogenic form.[3][4][5] This guide provides a detailed examination of the multi-step metabolic pathway that transforms B[a]P into highly reactive intermediates, the mechanisms by which these metabolites covalently bind to DNA to form bulky adducts, and the subsequent cellular responses that dictate a fate of either repair, apoptosis, or malignant transformation.

The central pathway of B[a]P's carcinogenicity proceeds through a specific series of enzymatic reactions culminating in the formation of benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE).[6][7] While other metabolites exist, it is the stereochemistry and high reactivity of the BPDE isomers that are overwhelmingly responsible for the mutagenic and carcinogenic properties attributed to B[a]P.[6][8][9] This document will elucidate this critical "diol epoxide pathway," offering field-proven insights into the causality behind the molecular events that link B[a]P exposure to cancer initiation.

Part 1: The Bioactivation Cascade: From Inert PAH to Potent Carcinogen

The conversion of the relatively inert B[a]P molecule into a DNA-reactive agent is a sophisticated, multi-enzyme process primarily occurring in the liver.[1] This bioactivation is a double-edged sword; while the overarching goal of xenobiotic metabolism is detoxification and excretion, this specific pathway paradoxically generates a more dangerous compound.[10] The key enzymatic players in this process belong to the Cytochrome P450 (CYP) superfamily of enzymes and microsomal epoxide hydrolase (mEH).[6]

Initial Oxidation: Formation of Benzo(a)pyrene-7,8-epoxide

The first committed step in the diol epoxide pathway is the stereospecific oxidation of B[a]P at the 7,8 double bond. This reaction is predominantly catalyzed by the phase I metabolizing enzymes Cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1).[1][3][6][11] These enzymes are inducible by PAHs like B[a]P itself, through the activation of the aryl hydrocarbon receptor (AhR), creating a potential feedback loop that can enhance the rate of metabolic activation upon repeated exposure.[6][12] The enzymatic action of CYPs introduces an epoxide group, converting B[a]P into benzo(a)pyrene-7,8-epoxide.[6]

Hydration: Generation of the Proximate Carcinogen, B[a]P-7,8-dihydrodiol

The newly formed epoxide is a substrate for microsomal epoxide hydrolase (mEH). This enzyme catalyzes the hydration of the epoxide, opening the ring to form (–)-benzo[a]pyrene-7R-trans-7,8-dihydrodiol, commonly referred to as B[a]P-7,8-diol.[4][6] This diol is considered a proximate carcinogen—a stable intermediate that is one step away from the ultimate DNA-reactive species.[9] The stereospecificity of both the initial CYP-mediated oxidation and the subsequent hydration by mEH is critical, as it sets the stage for the formation of the most tumorigenic final product.[13]

Final Epoxidation: The Ultimate Carcinogen, B[a]P-7,8-diol-9,10-epoxide (BPDE)

In the final and decisive activation step, B[a]P-7,8-diol is subjected to a second oxidation by CYP enzymes, primarily CYP1A1 and CYP1B1.[6] This epoxidation occurs at the 9,10 double bond of the diol, creating the highly unstable and electrophilic benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE).[6][7]

Due to the stereochemistry of the preceding steps, this final reaction can produce four possible stereoisomers.[14][15] The orientation of the epoxide ring relative to the hydroxyl group at the 7-position determines whether the isomer is syn or anti. The (+)-anti-BPDE isomer, specifically (+)-7R,8S-dihydroxy-9S,10R-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene, is recognized as the major and most carcinogenic metabolite formed in mammals.[8][9][16] Its specific three-dimensional structure allows for optimal interaction with the DNA double helix.

Part 2: The Molecular Lesion: BPDE-DNA Adduct Formation

The extreme reactivity of the epoxide ring in BPDE drives its carcinogenicity.[4] This electrophilic metabolite readily attacks nucleophilic sites on biological macromolecules, with nuclear DNA being the most critical target for initiating cancer.[17][18]

Covalent Binding to DNA

The ultimate carcinogen, (+)-anti-BPDE, intercalates into the DNA double helix, positioning its reactive epoxide ring in close proximity to the DNA bases.[17] A covalent bond is then formed, primarily between the C10 position of BPDE and the exocyclic amino group (N²) of guanine bases.[8][17][19] While guanine is the predominant target, minor adducts can also form with adenine (at the N⁶ position) and cytosine.[8][20] This reaction results in a bulky BPDE-DNA adduct that significantly distorts the helical structure of DNA.[17][18][21] This structural perturbation is the foundational event of B[a]P's genotoxicity, creating a physical blockade that interferes with critical cellular processes like DNA replication and transcription.[16][18]

Mutational Consequences

During DNA replication, the distorted DNA template containing a BPDE-dG adduct cannot be read correctly by the standard replicative DNA polymerases. This often leads to the misincorporation of a base opposite the lesion. The most common mutational signature associated with BPDE is a G→T transversion.[22][23] If these adducts form within critical gene sequences, such as the TP53 tumor suppressor gene or the KRAS proto-oncogene, the resulting mutations can lead to the inactivation of tumor suppressors or the activation of oncogenes, driving the cell towards malignant transformation.[6][19] Studies have shown a strong correlation between the locations of BPDE adduct formation in the p53 gene and the mutational "hotspots" observed in lung cancers of smokers.[19]

Part 3: The Cellular Defense System: Repair and Response Pathways

Cells possess a sophisticated network of pathways to counteract DNA damage. The formation of a bulky BPDE-DNA adduct triggers a global DNA damage response, activating signaling cascades that determine the cell's fate.[21]

DNA Repair: Excising the Damage

The primary defense mechanism against bulky, helix-distorting lesions like BPDE-DNA adducts is the Nucleotide Excision Repair (NER) pathway.[18][21][24][25] NER is a highly conserved, multi-step process:

-

Damage Recognition: Specialized proteins patrol the DNA and recognize the structural distortion caused by the adduct.

-

Excision: Endonucleases are recruited to the site and cleave the damaged DNA strand on both sides of the lesion, removing a short oligonucleotide (typically 24-32 nucleotides long in humans) containing the adduct.[21]

-

Resynthesis: A DNA polymerase fills in the resulting gap using the undamaged complementary strand as a template.

-

Ligation: DNA ligase seals the final nick in the DNA backbone, restoring the integrity of the double helix.

If the NER pathway functions efficiently, the damage can be removed before it leads to a permanent mutation during DNA replication.

Cell Cycle Checkpoints and Apoptosis: The p53 Guardian

When DNA damage occurs, the cell cycle can be temporarily halted to provide time for repair.[5] This process is largely orchestrated by the tumor suppressor protein p53, often called the "guardian of the genome".[17][26]

-

p53 Activation: BPDE-induced DNA damage leads to the activation and stabilization of the p53 protein.[27][28][29]

-

Cell Cycle Arrest: Activated p53 functions as a transcription factor, inducing the expression of genes like p21, a potent inhibitor of cyclin-dependent kinases (CDKs).[5][27] This inhibition prevents the cell from progressing through the G1/S or G2/M checkpoints, effectively pausing the cell cycle.[5]

-

Apoptosis: If the DNA damage is too extensive or cannot be repaired, p53 can initiate apoptosis, or programmed cell death.[6][30] This is a critical fail-safe mechanism that eliminates severely damaged cells, preventing them from propagating potentially cancerous mutations. The apoptotic response can involve the upregulation of pro-apoptotic proteins like Bak1 and the release of cytochrome c from mitochondria.[30]

The interplay between DNA repair, cell cycle arrest, and apoptosis is a crucial determinant of the outcome of BPDE exposure. A failure in these defense systems, for example through a pre-existing mutation in TP53, can dramatically increase the likelihood of carcinogenesis.

Part 4: Experimental Methodologies and Protocols

The elucidation of the B[a]P carcinogenic mechanism has been made possible by a suite of powerful experimental techniques. For researchers and drug development professionals, understanding these methodologies is key to assessing genotoxicity and developing potential inhibitors or therapeutics.

Key Experimental Approaches

| Objective | Methodology | Principle and Rationale |

| Quantify DNA Adducts | ³²P-Postlabelling Assay | A highly sensitive method where DNA is enzymatically digested to nucleotides. Adducted nucleotides are radiolabeled with ³²P-ATP, separated by chromatography, and quantified by autoradiography. It is chosen for its ability to detect very low levels of adducts without prior knowledge of the adduct structure.[26] |

| Identify Adduct Structure | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Provides definitive structural information and precise quantification of specific adducts. DNA is hydrolyzed, and the adducts are separated by HPLC and then fragmented and identified by their mass-to-charge ratio in a mass spectrometer. It is the gold standard for structural confirmation.[19] |

| Analyze Mutational Spectra | PCR Amplification & DNA Sequencing | Target genes (e.g., HPRT, TP53) from carcinogen-exposed cells are amplified using high-fidelity PCR. The amplicons are then sequenced to identify the specific type and location of mutations (e.g., G→T transversions), providing a direct link between the chemical exposure and its genetic consequences.[22][31] |

| Assess Cellular Response | Western Blotting | Used to measure the levels and activation state of key proteins in the DNA damage response pathway, such as the phosphorylation and accumulation of p53 or p21. It provides a snapshot of the cellular signaling response to the genotoxic insult.[27] |

| Evaluate Genotoxicity in vitro | Comet Assay (Single Cell Gel Electrophoresis) | A sensitive technique for detecting DNA damage (specifically strand breaks) in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage. |

| Measure Enzyme Activity | Recombinant Enzyme Assays | Utilizes purified, recombinant CYP450 and mEH enzymes to measure the formation of specific B[a]P metabolites in a controlled environment. This allows for the precise determination of which enzymes are most active in the bioactivation pathway.[3][11] |

Protocol Example: Detection of BPDE-DNA Adducts by ³²P-Postlabelling

This protocol provides a validated workflow for the sensitive detection of BPDE-DNA adducts in cells or tissues. The causality behind this choice is its unparalleled sensitivity, which is crucial for detecting the low adduct levels often found in realistic exposure scenarios.

Self-Validating System: The protocol includes internal controls (unexposed DNA) and uses enzymatic digestion steps that are validated by the successful separation of normal nucleotides, ensuring the assay's integrity.

-

DNA Isolation and Purification:

-

Isolate genomic DNA from BPDE-exposed cells or tissues and a matched unexposed control using a standard phenol-chloroform extraction or a commercial kit.

-

Quantify the DNA using UV spectrophotometry (A260/A280 ratio should be ~1.8). High purity is critical to prevent inhibition of subsequent enzymatic steps.

-

-

DNA Hydrolysis:

-

Digest 10 µg of DNA to 3'-mononucleotides using a mixture of Micrococcal Nuclease and Spleen Phosphodiesterase.

-

Incubate at 37°C for 3-4 hours. This step releases both normal and adducted nucleotides.

-

-

Adduct Enrichment (Nuclease P1 Digestion):

-

Add Nuclease P1 to the digest. This enzyme dephosphorylates normal 3'-mononucleotides to nucleosides but does not act on the more sterically hindered BPDE-adducted nucleotides.

-

This step is crucial for increasing the sensitivity of the assay by removing the vast excess of normal nucleotides that would otherwise compete for the radiolabel.

-

-

⁵'-Phosphorylation (Labeling):

-

Incubate the enriched adducts with [γ-³²P]ATP and T4 Polynucleotide Kinase. The kinase transfers the radioactive ³²P-phosphate to the 5'-hydroxyl group of the adducted nucleotides.

-

High specific activity [γ-³²P]ATP should be used to maximize signal.

-

-

Chromatographic Separation (Thin-Layer Chromatography - TLC):

-

Spot the labeled sample onto a polyethyleneimine (PEI)-cellulose TLC plate.

-

Perform a multi-dimensional chromatographic separation using a series of different solvent systems. This separates the different adducted nucleotides based on their chemical properties.

-

Rationale: The multi-dimensional separation provides the resolution needed to separate the BPDE adducts from any remaining normal nucleotides and other potential artifacts.

-

-

Detection and Quantification:

-

Expose the TLC plate to a phosphor screen overnight.

-

Scan the screen using a phosphorimager. The intensity of the radioactive spots corresponding to BPDE-DNA adducts is measured.

-

Calculate the adduct levels as Relative Adduct Labeling (RAL), which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.

-

Conclusion

The carcinogenicity of benzo(a)pyrene-9,10-diol's metabolic successor, BPDE, is a well-defined, multi-stage process rooted in the principles of metabolic activation, covalent DNA damage, and the subsequent cellular struggle between repair and mutagenesis. The journey from an inert environmental pollutant to an ultimate carcinogen involves a precise enzymatic cascade, culminating in a reactive diol epoxide that forms bulky, helix-distorting DNA adducts. These adducts serve as the primary molecular lesion, inducing characteristic G→T transversion mutations that can activate oncogenes and inactivate tumor suppressor genes. The cellular response, orchestrated by the p53 signaling network and executed by the NER pathway, represents a critical barrier to carcinogenesis. A comprehensive understanding of this intricate mechanism, from the enzymes involved to the specific DNA lesions and repair pathways, is fundamental for researchers in toxicology and oncology and provides a rational basis for developing novel strategies in cancer prevention and therapy.

References

- Thakker, D. R., Yagi, H., Akagi, H., Koreeda, M., Lu, A. Y., Levin, W., Wood, A. W., Conney, A. H., & Jerina, D. M. (1977). Metabolism of benzo(a)pyrene. VI. Stereoselective metabolism of benzo(a)pyrene and benzo(a)pyrene 7,8-dihydrodiol to diol epoxides. Chemico-Biological Interactions, 16(3), 281–300.

- Luch, A., & Baird, W. M. (2005). The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers.

- Arlt, V. M., Stiborova, M., & Schmeiser, H. H. (2008). The Role of Cytochrome P450 Enzymes in Carcinogen Metabolism: Lessons Learned From Studies With Benzo[a]pyrene and Aristolochic Acid. World Scientific Publishing.

- Uno, S., & Dalton, T. P. (2016). The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers. Drug Metabolism and Disposition, 44(6), 802-810.

- Shimada, T., Hayes, C. L., Yamazaki, H., Amin, S., Hecht, S. S., Guengerich, F. P., & Sutter, T. R. (1996). Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1. Carcinogenesis, 17(8), 1769–1776.

- Wikipedia contributors. (2024). DNA repair. In Wikipedia, The Free Encyclopedia.

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). BENZO[a]PYRENE. In Chemical Agents and Related Occupations.

- Wikipedia contributors. (2023). (+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide. In Wikipedia, The Free Encyclopedia.

- Baird, W. M., Hooven, L. A., & Mah, H. D. (2005). Stereochemical view of benzo[a]pyrene 7,8-diol-9,10-epoxide derivatives.

- Kim, S. J., Kim, H. J., & Lee, S. K. (2006). Benzo[a]pyrene-induced DNA damage and p53 modulation in human hepatoma HepG2 cells for the identification of potential biomarkers for PAH monitoring and risk assessment. Toxicology Letters, 167(2), 125-133.

- Ali, R., Al-Mulla, F., & Al-Temaimi, R. (2018). DNA repair pathways (A) Repair of bulky adducts through the NER pathway...

- Chen, C. F., & Chang, W. C. (2000). Benzo[a]pyrene Activates the Human p53 Gene Through Induction of Nuclear Factor kappaB Activity. Molecular Carcinogenesis, 28(1), 53-61.

- O'Cathail, S. M., & O'Byrne, K. J. (2020). DNA repair pathways. (A) Repair of bulky adducts via the Nucleotide...

- Geacintov, N. E., & Broyde, S. (2017). Formation and Repair of Tobacco Carcinogen-Derived Bulky DNA Adducts. Chemical Research in Toxicology, 30(1), 29-57.

- Shmarov, M. M., & Tsyganov, M. M. (2022). The role of cytochromes CYP1A and CYP3A in the genotoxic effect of benzo(a)pyrene. Siberian Scientific Medical Journal, 42(3), 116-125.

- Hecht, S. S. (2011). Formation, Repair, and Genotoxic Properties of Bulky DNA Adducts Formed from Tobacco-Specific Nitrosamines. Journal of Nucleic Acids, 2011, 873952.

- Wikipedia contributors. (2024). Polycyclic aromatic hydrocarbon. In Wikipedia, The Free Encyclopedia.

- Tretyakova, N., Matter, B., Jones, R., & Shallop, A. (2002). Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach. Biochemistry, 41(29), 9535–9544.

- Pluim, D., van der Laan, J. W., van Benthem, J., & Schmeiser, H. H. (2010). The impact of p53 on DNA damage and metabolic activation of the environmental carcinogen benzo[a]pyrene: effects in Trp53(+/+), Trp53(+/-) and Trp53(-/-) mice.

- Jeffrey, A. M., Weinstein, I. B., Jennette, K. W., Grzeskowiak, K., Nakanishi, K., Harvey, R. G., Beland, F. A., & Kasai, H. (1977). Identification of the major adducts formed by reaction of benzo(a)pyrene diol epoxide with DNA in vitro. Proceedings of the National Academy of Sciences, 74(12), 5559-5563.

- Geacintov, N. E., Shah, S., & Ibanez, V. (1988). Benzo[a]pyrene diol epoxide-DNA cis adduct formation through a trans chlorohydrin intermediate. Proceedings of the National Academy of Sciences, 85(22), 8538-8542.

- Sims, P., Grover, P. L., Swaisland, A., Pal, K., & Hewer, A. (1974). The involvement of a diol-epoxide in the metabolic activation of benzo(a)pyrene in human bronchial mucosa and in mouse skin.

- Costa, C., & Costa, P. M. (2018). The formation of toxicant-DNA adducts. In this example, benzo[a]pyrene...

- Khan, Q. A., & Dipple, A. (1998). DNA synthesis inhibition in response to benzo[a]pyrene dihydrodiol epoxide is associated with attenuation of p34cdc2: Role of p53. Molecular Carcinogenesis, 23(1), 38-45.

- Sadik, A., Ouanouki, A., El-Kharbili, M., & Tomasi, D. (2017). Benzo[a]pyrene-induced DNA damage associated with mutagenesis in primary human activated T lymphocytes. Environmental and Molecular Mutagenesis, 58(7), 487-496.

- Keohavong, P., & Thilly, W. G. (1992). Determination of point mutational spectra of benzo[a]pyrene-diol epoxide in human cells. Environmental Health Perspectives, 98, 215–219.

- Kim, S. J., Kim, H. J., & Lee, S. K. (2006). Benzo[a]pyrene-induced DNA damage and p53 modulation in human hepatoma HepG2 cells for the identification of potential biomarkers for PAH monitoring and risk assessment. University of Seoul.

- Tian, Z., Wang, R., Zhang, X., Deng, B., Mi, C., Liang, T., Ling, Y., Li, H., & Zhang, H. (2018). Benzo[a]Pyrene-7, 8-Diol-9, 10-Epoxide Suppresses the Migration and Invasion of Human Extravillous Trophoblast Swan 71 Cells Due to the Inhibited Filopodia Formation and Down-Regulated PI3K/AKT/CDC42/PAK1 Pathway Mediated by the Increased miR-194-3p. Toxicological Sciences, 166(1), 25–38.

- Penning, T. M., & Drury, J. E. (2007). Impact of cellular metabolism on the biological effects of benzo[a]pyrene and related hydrocarbons.

- El-Zein, R., & Romo, D. (2007). Benzo[a]pyrene and its four diol epoxide metabolites, the enantiomers (+)-anti-, (−)-anti-, (+)-syn-and (−)-syn-BPDE.

- Khan, I., & Zada, S. (2024). A carcinogen, its sources, adverse effects, and preventions - Benzo[a]pyrene. The Applied Biology & Chemistry Journal.

- Patidar, P. L., & Reha-Krantz, L. J. (2008). Crystal structure of a benzo[a]pyrene diol epoxide adduct in a ternary complex with a DNA polymerase. Proceedings of the National Academy of Sciences, 105(51), 20296-20301.

- Zhang, H., Wang, R., Li, Y., & Tian, Z. (2018). Benzo(a)pyren-7,8-dihydrodiol-9,10-epoxide induces human trophoblast Swan 71 cell dysfunctions due to cell apoptosis through disorder of mitochondrial fission/fusion. Environmental Pollution, 233, 76-85.

- Kapitulnik, J., Wislocki, P. G., Levin, W., Yagi, H., Jerina, D. M., & Conney, A. H. (1978). Tumorigenicity studies with diol-epoxides of benzo(a)pyrene which indicate that (+/-)-trans-7beta,8alpha-dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene is an ultimate carcinogen in newborn mice. Cancer Research, 38(2), 354–358.

- Gawlik-Dziki, U., & Sugier, D. (2022).

- Jiang, Y., Mingard, C., Huber, S. M., Takhaveev, V., McKeague, M., Kizaki, S., ... & Sturla, S. J. (2023). Beyond Smoke: Investigating Benzo[a]pyrene-Linked Mutations in Lung Cancer Genes. ACS Central Science.

- Keohavong, P., & Thilly, W. G. (1992). Determination of point mutational spectra of benzo[a]pyrene-diol epoxide in human cells. Environmental Health Perspectives, 98, 215-219.

- Tufail, M., Tazeddinova, D., & Ospanov, Y. (2022). Benzo[a]pyrene and Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide induced locomotor and reproductive senescence and altered biochemical parameters of oxidative damage in Canton-S Drosophila melanogaster. Toxicology Reports, 9, 1146-1153.

- Penning, T. M., Ohnishi, S. T., Ohnishi, T., & Harvey, R. G. (2007). Comparison of p53 mutations induced by PAH o-quinones with those caused by anti-benzo[a]pyrene diol epoxide in vitro: role of reactive oxygen and biological selection. Chemical Research in Toxicology, 20(8), 1209–1218.

Sources

- 1. theabcjournal.com [theabcjournal.com]

- 2. Benzo[a]pyrene and Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide induced locomotor and reproductive senescence and altered biochemical parameters of oxidative damage in Canton-S Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. DNA synthesis inhibition in response to benzo[a]pyrene dihydrodiol epoxide is associated with attenuation of p34cdc2: Role of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The involvement of a diol-epoxide in the metabolic activation of benzo(a)pyrene in human bronchial mucosa and in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Tumorigenicity studies with diol-epoxides of benzo(a)pyrene which indicate that (+/-)-trans-7beta,8alpha-dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene is an ultimate carcinogen in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. worldscientific.com [worldscientific.com]

- 11. The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Mechanisms of Action of Selected Substances Involved in the Reduction of Benzo[a]pyrene-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzo[a]pyrene diol epoxides: mechanism of enzymatic formation and optically active intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

- 17. (+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. DNA repair - Wikipedia [en.wikipedia.org]

- 22. Determination of point mutational spectra of benzo[a]pyrene-diol epoxide in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chembites.org [chembites.org]

- 24. researchgate.net [researchgate.net]

- 25. Formation and Repair of Tobacco Carcinogen-Derived Bulky DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The impact of p53 on DNA damage and metabolic activation of the environmental carcinogen benzo[a]pyrene: effects in Trp53(+/+), Trp53(+/-) and Trp53(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Benzo[a]pyrene-induced DNA damage and p53 modulation in human hepatoma HepG2 cells for the identification of potential biomarkers for PAH monitoring and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Benzo[a]pyrene-induced DNA damage associated with mutagenesis in primary human activated T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pure.uos.ac.kr [pure.uos.ac.kr]

- 30. Benzo(a)pyren-7,8-dihydrodiol-9,10-epoxide induces human trophoblast Swan 71 cell dysfunctions due to cell apoptosis through disorder of mitochondrial fission/fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Determination of point mutational spectra of benzo[a]pyrene-diol epoxide in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of Benzo[a]pyrene Diol Epoxides and their Role in Carcinogenesis

Introduction: The Molecular Shape of Cancer

Benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental procarcinogen found in tobacco smoke, diesel exhaust, and charred foods.[1][2] Its carcinogenicity is not inherent but arises from metabolic activation within the body into highly reactive metabolites that covalently bind to DNA, initiating mutations that can lead to cancer.[3][4][5] This guide delves into the critical role of stereochemistry in this process, focusing on the formation and activity of BaP's ultimate carcinogenic metabolites, the benzo[a]pyrene diol epoxides (BPDE).

While the topic specifies benzo(a)pyrene-9,10-diol epoxides, it is crucial for scientific accuracy to clarify that the vast body of research identifies the bay-region 7,8-diol-9,10-epoxides as the principal ultimate carcinogens derived from BaP.[6][7][8] Therefore, this guide will focus on these stereoisomers, as they are central to understanding BaP-induced carcinogenesis. The precise three-dimensional arrangement of atoms in these molecules dictates their biological activity, transforming a common pollutant into a potent genotoxic agent. Understanding this stereochemical specificity is paramount for researchers in toxicology, oncology, and drug development aiming to mitigate the effects of such environmental hazards.

Section 1: Metabolic Activation - A Stereospecific Pathway to Genotoxicity

The transformation of the relatively inert BaP into DNA-reactive BPDEs is a multi-step enzymatic process characterized by a high degree of stereoselectivity.[9][10] Three key enzymatic steps are involved, each contributing to the specific stereochemical outcome of the final products.

-

Initial Epoxidation: Cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, catalyze the initial oxidation of BaP.[5][11] This step is stereoselective, predominantly forming (+)-BaP-7,8-epoxide.[9]

-

Hydration to a Diol: Epoxide hydrolase then hydrates the 7,8-epoxide to yield an optically pure (-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene, also known as (-)-BaP-7,8-diol.[9][10]

-

Second Epoxidation: The (-)-BaP-7,8-diol is a substrate for a second oxidation by CYP enzymes, which occurs at the 9,10-double bond in the "bay region" of the molecule.[6] This reaction is also highly stereoselective and produces two diastereomeric diol epoxides: one where the epoxide oxygen is on the same face as the 7-hydroxyl group (syn-diastereomer) and one where it is on the opposite face (anti-diastereomer).[9][11]

This metabolic cascade results in the formation of four primary stereoisomers of BPDE, each with a unique absolute configuration and markedly different biological activity.[12]

Caption: Metabolic pathway of BaP to its ultimate carcinogenic diol epoxides.

Section 2: The Four Stereoisomers of BPDE

The four key stereoisomers are derived from the two diastereomers (syn and anti) and their respective enantiomers ((+) and (-)).

-

(+)-anti-BPDE: The (+)-7R,8S-dihydroxy-9S,10R-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene.

-

(-)-anti-BPDE: The (-)-7S,8R-dihydroxy-9R,10S-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene.

-

(+)-syn-BPDE: The (+)-7R,8S-dihydroxy-9R,10S-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene.

-

(-)-syn-BPDE: The (-)-7S,8R-dihydroxy-9S,10R-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene.

The terms syn and anti refer to the spatial relationship between the epoxide ring and the benzylic 7-hydroxyl group. In the anti-diastereomer, they are on opposite faces (trans) of the molecule, while in the syn-diastereomer, they are on the same face (cis).[11] This seemingly subtle difference in geometry has profound implications for the molecule's reactivity and biological effects.

Section 3: Stereoselectivity in Genotoxicity and DNA Adduction

The carcinogenicity of BaP is not a property of the parent compound but is overwhelmingly attributed to the specific stereoisomer (+)-anti-BPDE .[3][13] Extensive studies in animal models and cell cultures have demonstrated a clear hierarchy of tumorigenic and mutagenic potential among the four isomers.

| Stereoisomer | Relative Tumorigenicity in Newborn Mice | Relative Mutagenicity (V79 Cells) |

| (+)-anti-BPDE | Exceptional Activity | High |

| (-)-anti-BPDE | Little to no activity | Low |

| (+)-syn-BPDE | Little to no activity | Moderate |

| (-)-syn-BPDE | Little to no activity | Low |

| Data synthesized from sources[13][14]. |

The primary mechanism for this genotoxicity is the formation of covalent adducts with DNA.[2][15] The electrophilic epoxide ring of BPDE is attacked by nucleophilic sites on DNA bases, with the exocyclic N² amino group of guanine being the predominant target.[3][16] The reaction proceeds via an Sₙ2-type mechanism, opening the epoxide ring and forming a stable covalent bond between the C-10 position of the BPDE and the nitrogen of the guanine base.[17]

The stereochemistry of the BPDE molecule critically influences:

-

Rate of Reaction: The geometry of (+)-anti-BPDE allows for optimal orientation within the DNA helix for nucleophilic attack.

-

Adduct Conformation: Upon binding, the bulky pyrene moiety of the adduct can either intercalate between DNA base pairs or reside in the minor groove.[18][19] Spectroscopic studies suggest that adducts from (+)-anti-BPDE are positioned in a conformation that significantly distorts the DNA helix, which can interfere with DNA replication and repair processes, leading to mutations.[16][20][21] Specifically, the (+)-anti-BPDE adduct is believed to adopt a conformation that introduces a "kink" into the helical axis while allowing the pyrene ring to stack with neighboring bases.[18] This structural perturbation is a key factor in its high mutagenicity, often leading to G-to-T transversions, a signature mutation observed in smoking-related lung cancers.[1]

Section 4: Analytical Workflows for Stereoisomer Resolution and Characterization

The structural similarity of the BPDE stereoisomers presents a significant analytical challenge. Differentiating and quantifying these isomers and their corresponding DNA adducts requires sophisticated separation and detection techniques.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating BPDE isomers and their derivatives.[22]

-

Reversed-Phase HPLC (RP-HPLC): Can separate the syn and anti diastereomers.[23]

-

Ion-Pair RP-HPLC: This technique, using reagents like tetrabutylammonium phosphate, can achieve separation of the (+) and (-) enantiomers of anti-BPDE-DNA adducts, which are often unresolved by standard RP-HPLC.[23]

-

Immobilized Boronate Chromatography: This method exploits the cis-diol groups present in the BPDE structure. It is particularly effective for separating anti-BPDE adducts from syn-BPDE adducts prior to HPLC analysis.[24]

-

Chiral Stationary Phases: HPLC columns with chiral stationary phases are essential for resolving the enantiomers of the parent diol epoxides or their precursors.[25]

Spectroscopic and Spectrometric Identification

Once separated, various techniques are used for positive identification and structural elucidation.

-

Fluorescence Spectroscopy: The pyrene moiety of BPDE is intensely fluorescent. The emission spectrum is highly sensitive to the polarity of the local environment, allowing researchers to probe whether the adduct is exposed to the aqueous solvent or shielded within the hydrophobic core of the DNA helix.[20][21]

-

Mass Spectrometry (MS): Tandem mass spectrometry (LC-MS/MS), often using stable isotope-labeled internal standards, provides definitive structural information and enables highly sensitive quantification of specific adducts in biological samples.[22][26] High-resolution MS can further enhance selectivity for detecting adducts at very low concentrations.[27]

-

Nuclear Magnetic Resonance (NMR): For highly purified samples, NMR spectroscopy can provide detailed three-dimensional structural information about the conformation of the adduct within a DNA duplex.[19]

Caption: A typical workflow for the analysis of BPDE-DNA adduct stereoisomers.

Section 5: Protocol Spotlight: HPLC Analysis of BPDE-dG Adduct Stereoisomers

This protocol provides a generalized methodology for the separation of post-labeled BPDE-deoxyguanosine (dG) adducts, based on established techniques.[22][23][24]

Objective: To resolve the four stereoisomeric BPDE-N²-dG adducts from a hydrolyzed DNA sample.

Materials:

-

Hydrolyzed DNA sample containing BPDE adducts.

-

HPLC system with a UV/Vis or fluorescence detector.

-

Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm).

-

Mobile Phase A: 100 mM Ammonium Acetate, pH 5.5.

-

Mobile Phase B: Acetonitrile.

-

Ion-Pairing Reagent (optional, for enantiomer resolution): Tetrabutylammonium phosphate.

-

Adduct standards for (+)-anti, (-)-anti, (+)-syn, and (-)-syn BPDE-N²-dG.

Methodology:

-

Sample Preparation:

-

Ensure DNA is fully hydrolyzed to nucleosides using a combination of DNase I, nuclease P1, and alkaline phosphatase.

-

If necessary, perform an enrichment step. For separating anti from syn adducts, pass the sample through an immobilized boronate column.[24] Elute the retained anti-adducts for analysis.

-

-

HPLC System Setup:

-

Equilibrate the C18 column with the starting mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B) at a flow rate of 1.0 mL/min.

-

Set the detector to monitor at an appropriate wavelength for the pyrene chromophore (e.g., 254 nm) or use fluorescence detection (e.g., Excitation: 345 nm, Emission: 400 nm) for higher sensitivity.[22]

-

-

Chromatographic Run:

-

Inject the prepared sample and adduct standards.

-

Run a linear gradient elution. A typical gradient might be from 20% to 60% Mobile Phase B over 40 minutes. This gradient must be optimized based on the specific column and system used.

-

The general elution order on a standard C18 column is often syn adducts followed by anti adducts.

-

-

Enantiomeric Resolution (If Required):

-

To resolve the (+) and (-) enantiomers of the anti-BPDE-dG adduct, which may co-elute, employ an ion-pair RPHPLC method.[23]

-

Add the ion-pairing reagent to Mobile Phase A.

-

Re-optimize the gradient. Under these conditions, the (-)-anti-BPDE-N²-dG adduct typically elutes slightly before the (+)-anti-BPDE-N²-dG adduct.[23]

-

-

Data Analysis:

-

Identify peaks in the sample chromatogram by comparing their retention times to those of the authentic standards.

-

Quantify the adduct levels by integrating the peak areas and comparing them to a standard curve generated from the reference standards.

-

Self-Validation and Controls:

-

Positive Controls: Always run authentic standards for each of the four stereoisomers to confirm retention times and detector response.

-

Negative Controls: Analyze a hydrolyzed DNA sample from untreated cells to ensure no interfering peaks are present.

-

Spike and Recovery: Spike a control DNA sample with known amounts of standards before hydrolysis to validate the efficiency of the entire procedure.

Conclusion and Future Perspectives

The stereochemistry of benzo[a]pyrene-7,8-diol-9,10-epoxides is not an academic curiosity but the fundamental determinant of BaP's carcinogenic power. The metabolic machinery of the cell stereoselectively produces these isomers, with the (+)-anti-BPDE configuration being exceptionally potent due to its specific geometry, which facilitates the formation of helix-distorting DNA adducts. This structure-activity relationship underscores the importance of stereochemical considerations in toxicology and cancer research.

Future research will continue to refine our understanding of how these specific adducts are recognized (or missed) by DNA repair pathways, how they are bypassed by DNA polymerases, and how they ultimately trigger the specific mutational signatures seen in human cancers.[1] Advanced analytical techniques with ever-increasing sensitivity will further enable the study of these adducts in human populations, providing critical biomarkers for exposure and risk assessment. For professionals in drug development, this detailed mechanistic understanding of chemical carcinogenesis provides a framework for designing chemopreventive strategies and for evaluating the genotoxic potential of new chemical entities.

References

- Interactions of Benzo(a)pyrene Diol-Epoxides with Linear and Supercoiled DNA. Cancer Research.

- Stereochemical view of benzo[a]pyrene 7,8-diol-9,10-epoxide...

- (+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide. Wikipedia.

- Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach. PubMed.

- Non-Covalent Interactions of a Benzo[a]pyrene Diol Epoxide with DNA Base Pairs: Insight into the Formation of Adducts of (+)-BaP DE-2 with DNA. PMC - NIH.

- Benzo[a]pyrene diol epoxides: mechanism of enzymatic formation and optically active intermedi

- Benzo[a]pyrene diol epoxide-DNA cis adduct formation through a trans chlorohydrin intermedi

- Mutagenicity and Cytotoxicity of Benzo(a)pyrene Benzo-Ring Epoxides. AACR Journals.

- DNA Polymerase Eta Participates in the Mutagenic Bypass of Adducts Induced by Benzo[a]pyrene Diol Epoxide in Mammalian Cells. PLOS One.

- High Mutagenicity and Toxicity of a Diol Epoxide Derived

- Tumorigenicity of the optical enantiomers of the diastereomeric benzo[a]pyrene 7,8-diol-9,10-epoxides in newborn mice: exceptional activity of (+)-7beta,8alpha-dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene. PNAS.

- The influence of alkyl substitution on the in vitro metabolism and mutagenicity of benzo[ a ]pyrene. WUR eDepot.

- Separation and characterization of post-labeled DNA adducts of stereoisomers of benzo[a]pyrene-7,8-diol-9,10-epoxide by immobilized boronate chromatography and HPLC analysis. Carcinogenesis | Oxford Academic.

- Structures of the highly tumorigenic diol epoxide-2 isomers of benzo[ a...

- Preparation, identification and analysis of stereoisomeric anti-benzo[a]pyrene diol epoxide-deoxyguanosine adducts using phenyl liquid chromatography with diode array, fluorescence and tandem mass spectrometry detection. PubMed.

- Properties of Covalent Benzo[a]pyrene Diol epoxide-DNA Adducts Investig

- Synthesis, absolute configuration, and bacterial mutagenicity of the 8 stereoisomeric vicinal diol epoxides at the terminal benzo ring of carcinogenic dibenz[a,h]anthracene. PubMed.

- Fluorescence spectroscopy of benzo[a]pyrene diol epoxide-DNA adducts.

- Separation and characterization of post-labeled DNA adducts of stereoisomers of benzo[a]pyrene-7,8-diol-9,10-epoxide by immobilized boronate chromatography and HPLC analysis. Oxford Academic.

- Characterization of benzo[a]pyrene anti-diol epoxide adducts to human histones. PubMed.

- Quantification of benzo[a]pyrene diol epoxide DNA-adducts by stable isotope dilution liquid chromatography/tandem mass spectrometry.

- Detection of Benzo[a]pyrene Diol Epoxide Adducts to Histidine and Lysine in Serum Albumin In Vivo by High-Resolution-Tandem Mass Spectrometry. MDPI.

- Crystal structure of a benzo[a]pyrene diol epoxide adduct in a ternary complex with a DNA polymerase. PMC - NIH.

- Wavefunction and reactivity study of benzo[a]pyrene diol epoxide and its enantiomeric forms. Structural Chemistry.

- Solution conformation of the major adduct between the carcinogen (+)-anti-benzo[a]pyrene diol epoxide and DNA. PubMed Central.

- Pathways of metabolic activation of benzo[ a ]pyrene.

- Pathways of metabolic activation of benzo[a]pyrene.

- Enzymatic conversion of benzo[a]pyrene leading predominantly to the diol-epoxide r-7. PNAS.

- Benzo[a]pyrene and its four diol epoxide metabolites, the enantiomers (+)-anti-, (−)-anti-, (+)-syn-and (−)-syn-BPDE.

- Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures. PMC.

- Metabolic activation of benzo[a]pyrene by a human hep

- Metabolic activation and DNA adduct formation by benzo[a]pyrene.

- Mechanism of benzo[a]pyrene diol epoxide induced deoxyribonucleic acid strand scission. Biochemistry. 3O3kBN0aahQ4=)

Sources

- 1. DNA Polymerase Eta Participates in the Mutagenic Bypass of Adducts Induced by Benzo[a]pyrene Diol Epoxide in Mammalian Cells | PLOS One [journals.plos.org]

- 2. Crystal structure of a benzo[a]pyrene diol epoxide adduct in a ternary complex with a DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. edepot.wur.nl [edepot.wur.nl]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Benzo[a]pyrene diol epoxides: mechanism of enzymatic formation and optically active intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Non-Covalent Interactions of a Benzo[a]pyrene Diol Epoxide with DNA Base Pairs: Insight into the Formation of Adducts of (+)-BaP DE-2 with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. (+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide - Wikipedia [en.wikipedia.org]

- 17. Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Solution conformation of the major adduct between the carcinogen (+)-anti-benzo[a]pyrene diol epoxide and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Properties of covalent benzo[a]pyrene diol epoxide-DNA adducts investigated by fluorescence techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fluorescence spectroscopy of benzo[a]pyrene diol epoxide-DNA adducts. Conformation-specific emission spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Preparation, identification and analysis of stereoisomeric anti-benzo[a]pyrene diol epoxide-deoxyguanosine adducts using phenyl liquid chromatography with diode array, fluorescence and tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. academic.oup.com [academic.oup.com]

- 25. Synthesis, absolute configuration, and bacterial mutagenicity of the 8 stereoisomeric vicinal diol epoxides at the terminal benzo ring of carcinogenic dibenz[a,h]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

The Role of Cytochrome P450 in the Metabolic Activation of Benzo[a]pyrene-7,8-dihydrodiol: A Technical Guide for Researchers

Executive Summary

Benzo[a]pyrene (BaP), a ubiquitous polycyclic aromatic hydrocarbon (PAH), is a potent procarcinogen that requires metabolic activation to exert its genotoxic effects. The primary pathway for this activation culminates in the formation of benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), a highly reactive ultimate carcinogen. This technical guide provides an in-depth exploration of the critical step in this pathway: the cytochrome P450 (CYP)-mediated metabolism of the precursor metabolite, benzo[a]pyrene-7,8-dihydrodiol (BaP-7,8-diol). We will dissect the enzymatic players, the stereochemical nuances, the toxicological consequences of this reaction, and provide detailed, field-proven methodologies for its study. This document is intended for researchers, toxicologists, and drug development professionals engaged in the study of xenobiotic metabolism and chemical carcinogenesis.

Introduction: The Diol Epoxide Pathway of Benzo[a]pyrene

Polycyclic aromatic hydrocarbons are a class of persistent environmental pollutants formed from the incomplete combustion of organic materials.[1] Benzo[a]pyrene is the prototypical PAH, and its carcinogenicity has been extensively studied.[2] BaP itself is chemically inert; its toxicity is intrinsically linked to its metabolic bioactivation by host enzymes.[3][4]

Three principal pathways for BaP metabolism have been identified: the radical-cation pathway, the o-quinone pathway, and the diol epoxide pathway.[5][6] Of these, the diol epoxide pathway is considered the major route leading to cancer initiation.[6] This multi-step process, shown in Figure 1, involves a sequence of enzymatic reactions that convert the parent BaP into a highly electrophilic epoxide that readily forms covalent adducts with DNA.[7][8]

The Central Role of Cytochrome P450 Enzymes

The cytochrome P450 superfamily of enzymes are central to the metabolism of a vast array of xenobiotics, including drugs and environmental pollutants like BaP.[9][10] They are phase I monooxygenases that introduce or expose functional groups on substrate molecules, typically rendering them more water-soluble for excretion.[8] However, in the case of BaP, this process leads to metabolic activation.

2.1 Key Isoforms: CYP1A1 and CYP1B1

While many CYP isoforms can metabolize BaP to some extent, two enzymes in the CYP1 family are the principal catalysts of its activation:

-

CYP1A1: Historically considered the primary enzyme for PAH activation, CYP1A1 is highly efficient in metabolizing BaP and its intermediates.[2][4][11]

-

CYP1B1: A more recently discovered isoform, CYP1B1 also plays a crucial role in the metabolic activation of PAHs and demonstrates high activity towards BaP-7,8-diol.[8][11][12]

The expression of these enzymes is inducible by PAHs themselves through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[13][14] This creates a dangerous feedback loop where exposure to BaP can upregulate the very enzymes responsible for its conversion into a carcinogen.[10]

Core Mechanism: The Epoxidation of Benzo[a]pyrene-7,8-dihydrodiol

The conversion of BaP-7,8-diol to BPDE is the final and committing step in the bioactivation pathway. This reaction is catalyzed with high stereoselectivity by CYP1A1 and CYP1B1.

3.1 Formation of the BaP-7,8-diol Precursor

The journey to the ultimate carcinogen begins with two preceding steps:

-

Initial Epoxidation: CYP1A1 and CYP1B1 catalyze the mono-oxygenation of BaP to form BaP-7,8-oxide.[3][8]

-

Hydration: The microsomal epoxide hydrolase (mEH) enzyme stereospecifically hydrates BaP-7,8-oxide to form the optically pure (-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene, commonly referred to as BaP-7,8-diol.[2][15][16]

This diol is the direct substrate for the critical second epoxidation reaction.

3.2 The Critical CYP-Mediated Reaction

CYP1A1 and CYP1B1 stereoselectively oxygenate the 9,10-double bond of the BaP-7,8-diol.[8][17] This reaction produces four possible stereoisomers of BPDE, but is highly selective.[18] The predominant product is (+)-benzo[a]pyrene-r-7,t-8-dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo[a]pyrene, or (+)-anti-BPDE.[15][19] This specific isomer is the most mutagenic and carcinogenic of the diol epoxides formed.[20] The term "anti" refers to the configuration where the epoxide ring is on the opposite face of the molecule from the benzylic 7-hydroxyl group.[18]

Toxicological Consequence: Formation of DNA Adducts

The extreme reactivity of the epoxide ring in BPDE drives its carcinogenicity. (+)-anti-BPDE readily alkylates DNA, forming stable covalent adducts.[13] The primary site of alkylation is the exocyclic amino group (N²) of guanine residues.[20][21]

The formation of these bulky BPDE-DNA adducts distorts the DNA double helix, which can lead to errors during DNA replication and transcription.[16][22] If not repaired, these errors can result in permanent mutations in critical genes, such as the K-RAS oncogene and the TP53 tumor-suppressor gene, initiating the process of carcinogenesis.[8][21]

Experimental Methodologies for Studying BaP-diol Metabolism

Investigating the CYP-mediated metabolism of BaP-7,8-diol requires robust and validated in vitro systems coupled with sensitive analytical techniques. The choice of experimental model is critical and depends on the specific research question.

5.1 In Vitro Models: A Comparative Overview

-

Human Liver Microsomes (HLMs): As a subcellular fraction containing a full complement of CYP enzymes and epoxide hydrolase, HLMs provide a physiologically relevant model. However, attributing activity to a specific CYP isoform can be challenging due to the presence of multiple enzymes.[23][24]

-

Recombinant Human CYP Enzymes: Systems using insect cells (Baculosomes) or other expression systems to produce a single human CYP isoform (e.g., CYP1A1) co-expressed with NADPH-P450 reductase offer unparalleled specificity.[3][25][26] This is the preferred model for determining the precise contribution of an individual enzyme to a metabolic pathway.

-

Cell-Based Models: Human cell lines, such as the hepatocarcinoma line HepG2 or bronchoalveolar H358 cells, provide a complete cellular context, including phase II conjugation pathways.[5] However, baseline enzyme expression can be variable.

5.2 Protocol: In Vitro Metabolism of BaP-7,8-diol using Recombinant CYP1A1

This protocol describes a typical experiment to determine the metabolic profile of BaP-7,8-diol when incubated with a specific recombinant human CYP enzyme.

Causality and Self-Validation: This protocol is designed to be self-validating. The inclusion of a "No NADPH" control confirms that the observed metabolism is dependent on the CYP enzymatic cycle. The "Vehicle Control" ensures that the solvent does not interfere with the reaction or analysis. Comparing the activity of the active enzyme to a heat-inactivated control (optional but recommended) further solidifies that the catalytic activity is responsible for metabolite formation.

Materials:

-

Recombinant human CYP1A1 + Reductase (e.g., Supersomes™ or Baculosomes™)

-

Benzo[a]pyrene-trans-7,8-dihydrodiol (Substrate)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN), HPLC-grade (for reaction quenching)

-

Methanol (MeOH), HPLC-grade

-

Formic Acid

Procedure:

-

Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the potassium phosphate buffer and the recombinant CYP1A1 enzyme preparation.

-

Pre-incubation: Aliquot the master mix into reaction tubes. Pre-incubate the tubes at 37°C for 5 minutes to bring them to the reaction temperature.

-

Initiate Reaction: Add the substrate, BaP-7,8-diol (typically dissolved in a small volume of a solvent like DMSO or methanol), to each tube to start the reaction. The final solvent concentration should be kept low (<1%) to avoid enzyme inhibition.

-

Add Cofactor: Immediately add the NADPH regenerating system to initiate enzymatic turnover. For "No NADPH" controls, add an equivalent volume of buffer.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation.

-

Quench Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile. This will precipitate the protein and halt enzymatic activity.

-

Sample Preparation: Centrifuge the quenched reaction tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Analysis: Carefully transfer the supernatant to an HPLC vial for analysis by LC-MS/MS or HPLC-Fluorescence.

5.3 Analytical Techniques

The analysis of BaP metabolites is challenging due to the number of closely related isomers.

-

HPLC with Fluorescence Detection (HPLC-FLD): PAHs are naturally fluorescent, making fluorescence detection a highly sensitive and selective method for their quantification.[17]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for structural confirmation and sensitive detection of both metabolites and their DNA adducts.[5][27] Isotope-labeled internal standards can be used for precise quantification.[21]

A typical HPLC separation uses a C18 reverse-phase column with a gradient of methanol or acetonitrile in water, often with a formic acid or ammonium acetate modifier to improve peak shape.[5]

Data and Interpretation

The output of these experiments is a metabolic profile. The primary metabolites indicating the formation of BPDE are its hydrolysis products, the benzo[a]pyrene-tetrols.[12][17] Quantitative data, such as the kinetic parameters of an enzyme, are crucial for comparing the efficiency of different CYP isoforms or the impact of genetic variants.

Table 1: Representative Kinetic Data for BaP and BaP-7,8-diol Metabolism by Human CYP1A1 Variants

| CYP1A1 Variant | Substrate | Major Product | Km (µM) | Vmax (pmol/min/pmol CYP) |

| Wild-type (CYP1A1.1) | BaP | BaP-7,8-diol | 13.8 | Not specified |

| CYP1A1.2 (I462V) | BaP | BaP-7,8-diol | 3.5 | Not specified |

| CYP1A1.4 (T461N) | BaP | BaP-7,8-diol | 7.7 | Not specified |

| Wild-type (CYP1A1.1) | BaP-7,8-diol | Tetrols (from DE2) | Not specified | ~10.4 (Total rate) |

| CYP1A1.2 (I462V) | BaP-7,8-diol | Tetrols (from DE2) | Not specified | ~7.2 (Total rate) |

| CYP1A1.4 (T461N) | BaP-7,8-diol | Tetrols (from DE2) | Not specified | ~5.5 (Total rate) |

Data synthesized from studies on CYP1A1 polymorphisms, highlighting differences in enzyme affinity (Km) and turnover rates.[3][25]

This data illustrates that genetic polymorphisms can significantly alter enzyme kinetics, potentially affecting an individual's susceptibility to BaP-induced carcinogenesis.[25] For instance, the lower Km value for the CYP1A1.2 variant suggests a higher affinity for BaP compared to the wild-type enzyme.[3]

Conclusion and Implications

The cytochrome P450-mediated epoxidation of benzo[a]pyrene-7,8-dihydrodiol is a pivotal event in chemical carcinogenesis. The high efficiency and stereoselectivity of CYP1A1 and CYP1B1 in converting this diol into the ultimate carcinogen, (+)-anti-BPDE, underscores their central role as drivers of BaP's genotoxicity. Understanding this metabolic step is critical for:

-

Toxicological Risk Assessment: Predicting the carcinogenic potential of PAHs and related compounds.

-

Biomonitoring: Using DNA adducts as biomarkers of exposure and effect.[28]

-

Drug Development: Assessing the potential for new chemical entities to inhibit or induce CYP1A1/1B1, which could lead to significant drug-environment interactions.[29][30]

Future research will continue to explore the interplay between different metabolic pathways, the influence of genetic polymorphisms on individual susceptibility, and the development of strategies to mitigate the harmful effects of PAH exposure.

References

-

Jiang, H., Gelhaus, S. L., Mangal, D., Harvey, R. G., Blair, I. A., & Penning, T. M. (2008). Metabolism of Benzo[a]pyrene in Human Bronchoalveolar H358 Cells Using Liquid Chromatography-Mass Spectrometry. Chemical research in toxicology, 21(9), 1747–1755. [Link]

-

ResearchGate. (n.d.). Pathways of metabolic activation of benzo[a]pyrene. Retrieved from [Link]

-

Matter, B., Wang, G., Jones, R., & Tretyakova, N. (2009). Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach. Biochemistry, 48(29), 6967–6977. [Link]

-

ResearchGate. (n.d.). The three principal metabolic activation pathways of benzo[a]pyrene leading to tumour initiation. Retrieved from [Link]

-

Teel, R. W., & Kary, D. F. (1982). Benzo[a]pyrene diol epoxide DNA adduct formation in transformable and non-transformable human foreskin fibroblast cells in vitro. Carcinogenesis, 3(7), 727–732. [Link]

-

International Agency for Research on Cancer. (2012). BENZO[a]PYRENE. In Chemical Agents and Related Occupations. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F. [Link]

-

Thakker, D. R., Yagi, H., Akagi, H., Koreeda, M., Lu, A. Y., Levin, W., Wood, A. W., Conney, A. H., & Jerina, D. M. (1977). Benzo[a]pyrene diol epoxides: mechanism of enzymatic formation and optically active intermediates. Proceedings of the National Academy of Sciences of the United States of America, 74(10), 4337–4341. [Link]

-

Uppstad, H., Øvrebø, S., Haugen, A., & Mollerup, S. (2010). Importance of CYP1A1 and CYP1B1 in bioactivation of benzo[a]pyrene in human lung cell lines. Toxicology letters, 192(2), 221–228. [Link]

-

Koganti, A., Singh, R., Rozett, K., Modi, N., & Weyand, E. H. (1998). Benzo(a)pyrene Diol epoxide-I-DNA Adduct Formation in the Epidermis and Lung of SENCAR Mice Following Topical Application of Crude Coal Tar. Cancer letters, 124(1), 11–18. [Link]

-

Luch, A., Schober, W., Soballa, V. J., Raab, G., Greim, H., Jacob, J., & Doehmer, J. (1999). Differential metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-dihydrodiol by human CYP1A1 variants. Carcinogenesis, 20(10), 1937–1944. [Link]

-

ResearchGate. (n.d.). Metabolic pathway of BaP benzo[a]pyrene (BaP), benzo[a]pyrene-7, 8-dihydrodiol-9,10-epoxide (BPDE). Retrieved from [Link]

-

Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Retrieved from [Link]

-

Luch, A., Schober, W., Soballa, V. J., Raab, G., Greim, H., Jacob, J., & Doehmer, J. (1999). Differential metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-dihydrodiol by human CYP1A1 variants. Carcinogenesis, 20(10), 1937-1944. [Link]

-

Wikipedia. (n.d.). (+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide. Retrieved from [Link]

-

Thakker, D. R., Yagi, H., Lu, A. Y., Levin, W., Conney, A. H., & Jerina, D. M. (1976). Enzymatic conversion of benzo(a)pyrene leading predominantly to the diol-epoxide r-7,t-8-dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene through a single enantiomer of r-7, t-8-dihydroxy-7,8-dihydrobenzo(a)pyrene. Proceedings of the National Academy of Sciences of the United States of America, 73(10), 3381–3385. [Link]

-

Smejkal, J., Sýkora, D., Kocán, A., & Jelínek, I. (1994). Benzo[a]pyrene diol epoxide-DNA cis adduct formation through a trans chlorohydrin intermediate. Proceedings of the National Academy of Sciences of the United States of America, 91(25), 11843–11847. [Link]

-

Mesmar, F., Grelsson, J., Artursson, P., & Bergman, Å. (2016). Induction and inhibition of human cytochrome P4501 by oxygenated polycyclic aromatic hydrocarbons. Toxicology Research, 5(3), 856-865. [Link]

-

Shimada, T., & Fujii-Kuriyama, Y. (2004). Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1. Cancer science, 95(1), 1–6. [Link]

-

Deutsch, J., Leutz, J. C., Yang, S. K., Gelboin, H. V., Chiang, Y. L., Vatsis, K. P., & Coon, M. J. (1978). Regio- and stereoselectivity of various forms of purified cytochrome P-450 in the metabolism of benzo[a]pyrene and (-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene as shown by product formation and binding to DNA. Proceedings of the National Academy of Sciences of the United States of America, 75(7), 3123–3127. [Link]

-

He, L., He, L., Zhou, Z., He, M., Chen, J., Lu, B., & Ning, H. (2017). Detoxification of benzo[a]pyrene primarily depends on cytochrome P450, while bioactivation involves additional oxidoreductases including 5-lipoxygenase, cyclooxygenase, and aldo-keto reductase in the liver. Journal of biochemical and molecular toxicology, 31(7). [Link]

-

Shimada, T., Hayes, C. L., Yamazaki, H., Kim, M. S., Guengerich, F. P., & Sutter, T. R. (1996). Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1. Carcinogenesis, 17(8), 1769–1776. [Link]

-

Stoddard, E. G., Nag, S., Martin, J. W., Tyrrell, K. J., Gibbins, T., Anderson, K. A., & Shukla, A. K. (2021). Exposure to an environmental mixture of polycyclic aromatic hydrocarbons (PAHs) induces hepatic cytochrome P450 enzymes in mice. Toxicology and applied pharmacology, 429, 115707. [Link]

-

Arlt, V. M., Stiborova, M., Hilscherova, K., & Scheringer, M. (2016). The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers. Environmental and Molecular Mutagenesis, 57(3), 229-235. [Link]

-

Wikiwand. (n.d.). (+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide. Retrieved from [Link]

-

Hecht, S. S. (2002). Analysis of DNA and protein adducts of benzo[a]pyrene in human tissues using structure-specific methods. Mutation research, 543(1), 17–30. [Link]

-

Pacific Northwest National Laboratory. (2021). Exposure to an environmental mixture of polycyclic aromatic hydrocarbons induces hepatic cytochrome P450 enzymes in mice. Retrieved from [Link]

-

Stoddard, E. G., Nag, S., Martin, J., Tyrrell, K. J., Gibbins, T. M., Anderson, K. A., & Shukla, A. K. (2021). Exposure to an environmental mixture of polycyclic aromatic hydrocarbons induces hepatic cytochrome P450 enzymes in mice. OSTI.GOV. [Link]

-

Wang, Y., Wang, Z., Zhang, Y., Wang, T., Wang, Y., Zhang, Y., ... & Zhang, Y. (2023). Uncovering SOD3 and GPX4 as new targets of Benzo[α]pyrene-induced hepatotoxicity through Metabolomics and Chemical Proteomics. Journal of hazardous materials, 459, 132279. [Link]

-

Uno, S., & Makishima, M. (2017). Modulation of benzo[a]pyrene–DNA adduct formation by CYP1 inducer and inhibitor. Genes and Environment, 39, 12. [Link]

-

ResearchGate. (n.d.). Stereochemical view of benzo[a]pyrene 7,8-diol-9,10-epoxide derivatives. Retrieved from [Link]

-

Vähäkangas, K., Tervonen, V., & Myllynen, P. (2021). Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures. International journal of molecular sciences, 22(16), 8887. [Link]

-

ResearchGate. (n.d.). Differences in detoxification of the ultimate carcinogenic dihydrodiol epoxides of benzo[a]pyrene and dibenzo[a,1]pyrene in human Caco-2 cells. Retrieved from [Link]

-

Moody, J. D., Freeman, J. P., Fu, P. P., & Cerniglia, C. E. (2003). Degradation of Benzo[a]pyrene by Mycobacterium vanbaalenii PYR-1. Applied and environmental microbiology, 69(8), 4567–4575. [Link]

-

ResearchGate. (n.d.). Metabolic activation and DNA adduct formation by benzo[a]pyrene. Retrieved from [Link]

-

ResearchGate. (n.d.). Pathways of BaP biotransformation and BaP–DNA adduct formation. Retrieved from [Link]

-

Wattenberg, L. W., Leong, J. L., & Strand, P. J. (1962). A modified method for the assay of benzo(a)pyrene hydroxylase. Cancer research, 22, 1120–1125. [Link]

-

Singh, S., Kumar, V., & Kumar, V. (2018). Benzo[a]pyrene and Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide induced locomotor and reproductive senescence and altered biochemical parameters of oxidative damage in Canton-S Drosophila melanogaster. Toxicology reports, 5, 456–465. [Link]

-

Walsky, R. L., & Obach, R. S. (2009). Measurement of in vitro cytochrome P450 2B6 activity. Current protocols in toxicology, Chapter 4, Unit4.27. [Link]

-

Ma, B., Zeresfa, K., & Lazarus, P. (2018). Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells. Carcinogenesis, 39(12), 1465–1472. [Link]

-

ResearchGate. (n.d.). Methods for the Detection of DNA Adducts. Retrieved from [Link]

-

Stresser, D. M., & Blanchard, A. P. (2001). In vitro identification of cytochrome P450 enzymes responsible for drug metabolism. Current protocols in toxicology, Chapter 4, Unit 4.16. [Link]

-

Walsky, R. L., & Obach, R. S. (2004). Validated assays for human cytochrome P450 activities. Drug metabolism and disposition: the biological fate of chemicals, 32(6), 647–660. [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

-

Reaction Biology. (n.d.). Cytochrome P450 Assay Services. Retrieved from [Link]

Sources

- 1. Benzo[a]pyrene and Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide induced locomotor and reproductive senescence and altered biochemical parameters of oxidative damage in Canton-S Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of benzo[a]pyrene–DNA adduct formation by CYP1 inducer and inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of Benzo[a]pyrene in Human Bronchoalveolar H358 Cells Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Exposure to an environmental mixture of polycyclic aromatic hydrocarbons (PAHs) induces hepatic cytochrome P450 enzymes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 14. Induction and inhibition of human cytochrome P4501 by oxygenated polycyclic aromatic hydrocarbons - Toxicology Research (RSC Publishing) DOI:10.1039/C6TX00004E [pubs.rsc.org]

- 15. Benzo[a]pyrene diol epoxides: mechanism of enzymatic formation and optically active intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. (+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide - Wikiwand [wikiwand.com]

- 17. stami.no [stami.no]

- 18. researchgate.net [researchgate.net]

- 19. Enzymatic conversion of benzo(a)pyrene leading predominantly to the diol-epoxide r-7,t-8-dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene through a single enantiomer of r-7, t-8-dihydroxy-7,8-dihydrobenzo(a)pyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Benzo[a]pyrene diol epoxide DNA adduct formation in transformable and non-transformable human foreskin fibroblast cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Measurement of in vitro cytochrome P450 2B6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Differential metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-dihydrodiol by human CYP1A1 variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. reactionbiology.com [reactionbiology.com]

- 27. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Analysis of DNA and protein adducts of benzo[a]pyrene in human tissues using structure-specific methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Validated assays for human cytochrome P450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. criver.com [criver.com]

An In-depth Technical Guide on the Interaction of Benzo(a)pyrene-9,10-diol with Cellular Macromolecules

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo(a)pyrene (B(a)P), a ubiquitous environmental pollutant and a potent carcinogen found in tobacco smoke, grilled foods, and industrial emissions, exerts its toxicity primarily through metabolic activation to highly reactive intermediates. This guide focuses on the ultimate carcinogenic metabolite, benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE), and its intricate interactions with cellular macromolecules. We delve into the mechanisms of BPDE-induced DNA damage, protein adduction, and lipid peroxidation, providing a comprehensive overview for researchers in toxicology, oncology, and drug development. This document offers detailed experimental protocols, data interpretation insights, and visual representations of the key molecular pathways, serving as a critical resource for investigating the cellular consequences of exposure to this pervasive carcinogen.

Introduction: The Metabolic Journey of a Procarcinogen

Benzo(a)pyrene is not inherently reactive. Its carcinogenic potential is unlocked through a multi-step metabolic activation process primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase.[1][2] This enzymatic cascade transforms the parent B(a)P molecule into its ultimate carcinogenic form, benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE).

The metabolic activation of B(a)P is a critical event in its mechanism of toxicity and is initiated by the aryl hydrocarbon receptor (AhR). Upon binding B(a)P, the AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT) and binds to xenobiotic response elements (XREs) in the DNA, upregulating the expression of metabolic enzymes like CYP1A1 and CYP1B1.[1]

The key steps in the metabolic activation of B(a)P to (+)-anti-BPDE, the most tumorigenic isomer, are:

-

Epoxidation: CYP enzymes, particularly CYP1A1 and CYP1B1, introduce an epoxide group at the 7,8-position of B(a)P, forming B(a)P-7,8-epoxide.[3][4]

-

Hydration: Epoxide hydrolase hydrates the B(a)P-7,8-epoxide to form (-)-benzo(a)pyrene-7,8-dihydrodiol.[2]

-

Second Epoxidation: CYP enzymes again act on the 7,8-dihydrodiol, forming the highly reactive (+)-benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE).[5]

This diol epoxide is a potent electrophile, readily reacting with nucleophilic sites on cellular macromolecules, leading to widespread cellular damage and initiating the carcinogenic process.

Caption: Metabolic activation of Benzo(a)pyrene to BPDE and subsequent macromolecular adduction.

Interaction with DNA: The Genesis of Mutations